molecular formula C24H46N2O5 B166319 Fluvirucin B1 CAS No. 137428-64-9

Fluvirucin B1

Cat. No. B166319
CAS RN: 137428-64-9
M. Wt: 442.6 g/mol
InChI Key: MJDWUOZLTDXLJL-KFKPSDQKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluvirucin B1 is a natural product that has been found to exhibit potent antiviral activity against a variety of viruses, including influenza virus, HIV, and herpes simplex virus. This compound has generated considerable interest among researchers due to its potential as a therapeutic agent for the treatment of viral infections. In

Mechanism of Action

The mechanism of action of Fluvirucin B1 is not fully understood. However, it is believed that this compound inhibits the activity of the viral polymerase complex, which is essential for viral replication. This results in the inhibition of viral replication and the reduction of viral load in infected cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its antiviral activity, this compound has been found to exhibit anti-inflammatory and immunomodulatory properties. It has also been shown to inhibit the growth of cancer cells in vitro, although more research is needed to determine its potential as a cancer therapeutic.

Advantages and Limitations for Lab Experiments

One advantage of using Fluvirucin B1 in lab experiments is its potent antiviral activity against a variety of viruses. This makes it a valuable tool for studying the mechanisms of viral replication and the development of new antiviral drugs. However, one limitation of using this compound is its complex structure, which makes it difficult to synthesize in large quantities. This can limit its availability for research purposes.

Future Directions

There are many potential future directions for research on Fluvirucin B1. One area of interest is the development of new synthetic methods to produce this compound in larger quantities. Another area of interest is the investigation of the anti-inflammatory and immunomodulatory properties of this compound, which could have implications for the treatment of autoimmune diseases. Finally, more research is needed to determine the potential of this compound as a cancer therapeutic.

Synthesis Methods

Fluvirucin B1 is a complex natural product that is difficult to synthesize. However, several synthetic approaches have been developed to produce this compound. The most commonly used method involves the use of a chiral auxiliary to control the stereochemistry of the molecule, followed by a series of chemical reactions to construct the complex ring system. Another method involves the use of a chiral pool, where a naturally occurring chiral molecule is used as a starting material for the synthesis. Both of these methods require a high degree of expertise and skill to produce this compound in sufficient quantities for research purposes.

Scientific Research Applications

Fluvirucin B1 has been extensively studied for its antiviral activity against a variety of viruses. In particular, this compound has been shown to inhibit the replication of influenza virus by targeting the viral polymerase complex. This makes this compound a promising candidate for the development of new antiviral drugs. Other potential applications of this compound include the treatment of HIV and herpes simplex virus infections.

properties

CAS RN

137428-64-9

Molecular Formula

C24H46N2O5

Molecular Weight

442.6 g/mol

IUPAC Name

10-[(2R,3R,4R,5S,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,11-diethyl-7-methyl-azacyclotetradecan-2-one

InChI

InChI=1S/C24H46N2O5/c1-5-17-11-8-14-26-23(29)18(6-2)10-7-9-15(3)12-13-19(17)31-24-22(28)20(25)21(27)16(4)30-24/h15-22,24,27-28H,5-14,25H2,1-4H3,(H,26,29)/t15?,16-,17?,18?,19?,20+,21+,22+,24-/m0/s1

InChI Key

MJDWUOZLTDXLJL-KFKPSDQKSA-N

Isomeric SMILES

CCC1CCCNC(=O)C(CCCC(CCC1O[C@H]2[C@@H]([C@@H]([C@@H]([C@@H](O2)C)O)N)O)C)CC

SMILES

CCC1CCCNC(=O)C(CCCC(CCC1OC2C(C(C(C(O2)C)O)N)O)C)CC

Canonical SMILES

CCC1CCCNC(=O)C(CCCC(CCC1OC2C(C(C(C(O2)C)O)N)O)C)CC

synonyms

fluvirucin B1
fluvirucinin B1

Origin of Product

United States

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